molecular formula C11H15N3O2S2 B5869105 4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

Cat. No.: B5869105
M. Wt: 285.4 g/mol
InChI Key: JQIYEROYJDKPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound inhibits enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to its antibacterial and other biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(CYCLOPROPYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N-METHYL-N-PHENYLBENZENESULFONAMIDE
  • METHYL (4-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE

Uniqueness

4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylamino group contributes to its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

1-cyclopropyl-3-[(4-sulfamoylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c12-18(15,16)10-5-1-8(2-6-10)7-13-11(17)14-9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H2,12,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYEROYJDKPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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